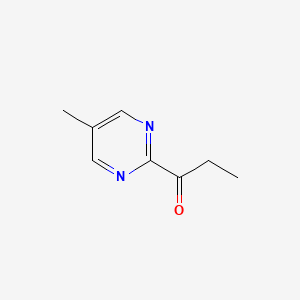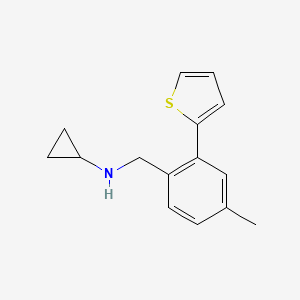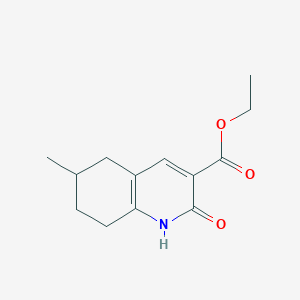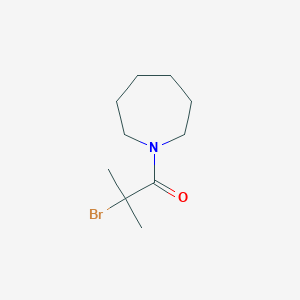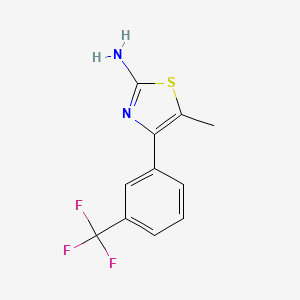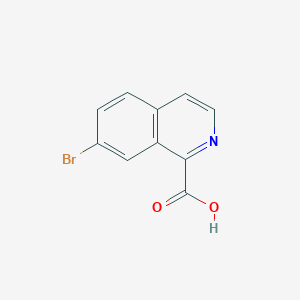
7-Bromoisoquinoline-1-carboxylic acid
Übersicht
Beschreibung
7-Bromoisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 . It is used in various applications, including pharmaceutical testing .
Synthesis Analysis
The synthesis of 7-Bromoisoquinoline-1-carboxylic acid and similar compounds involves various protocols, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols are still in use today. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 7-Bromoisoquinoline-1-carboxylic acid consists of a carboxylic acid group (-COOH) attached to an isoquinoline ring, which is a heterocyclic compound containing a benzene ring fused with a pyridine ring . The presence of the bromine atom on the isoquinoline ring differentiates it from other isoquinoline carboxylic acids.Chemical Reactions Analysis
Carboxylic acids, including 7-Bromoisoquinoline-1-carboxylic acid, can undergo a variety of reactions. They can react with bases to form ionic salts . They can also undergo substitution reactions, where the hydroxyl hydrogen in the carboxylic acid group is replaced by other groups .Physical And Chemical Properties Analysis
Carboxylic acids, including 7-Bromoisoquinoline-1-carboxylic acid, have high melting points and boiling points due to the presence of two polarized groups, C=O and O-H . They can exhibit hydrogen bonding, which contributes to their high melting and boiling points and their solubility in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
7-Bromoisoquinoline-1-carboxylic acid: is a valuable building block in organic synthesis. Its bromo and carboxylic acid functional groups make it a versatile reagent for constructing complex organic molecules. It can undergo various reactions, including coupling reactions, to form carbon-carbon or carbon-nitrogen bonds, essential in synthesizing pharmaceuticals, agrochemicals, and organic materials .
Nanotechnology
In the realm of nanotechnology , this compound can be used to modify the surface of nanoparticles. The carboxylic acid group can bind to the surface of metallic nanoparticles or carbon nanostructures like graphene, enhancing their dispersion in polar solvents. This is crucial for creating uniform nanocomposites for electronics, sensors, and catalysis applications .
Polymers
The carboxylic acid moiety of 7-Bromoisoquinoline-1-carboxylic acid can be involved in polymerization reactions. It can act as a monomer or an additive to create synthetic polymers with specific properties, such as increased thermal stability or improved mechanical strength. These polymers have potential applications in coatings, adhesives, and high-performance materials .
Medical Field
While direct applications in the medical field for this specific compound may not be well-documented, related structures like quinolines are known for their medicinal properties. By extension, 7-Bromoisoquinoline-1-carboxylic acid could be used as a precursor in synthesizing compounds with potential biological activity, such as antimalarial or antibacterial agents .
Pharmacy
In pharmacy, 7-Bromoisoquinoline-1-carboxylic acid could serve as an intermediate in drug design and development. Its structure is conducive to creating derivatives that might interact with various biological targets, leading to the discovery of new therapeutic agents .
Surface Modification
The compound’s ability to act as a surface modifier is particularly valuable in creating functional materials. It can be used to alter the surface properties of various substrates, making them more suitable for specific applications, such as biocompatible coatings or environmentally responsive surfaces .
Nanomaterials
7-Bromoisoquinoline-1-carboxylic acid: can contribute to the development of nanomaterials. Its functional groups can interact with other molecules or materials at the nanoscale, potentially leading to the creation of novel nanomaterials with unique electrical, optical, or magnetic properties .
Safety and Hazards
Zukünftige Richtungen
The catalytic reduction of carboxylic acid derivatives, including 7-Bromoisoquinoline-1-carboxylic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . Future research may focus on improving these catalytic processes and exploring new applications for these compounds .
Eigenschaften
IUPAC Name |
7-bromoisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDJRQZUFMEDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoisoquinoline-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



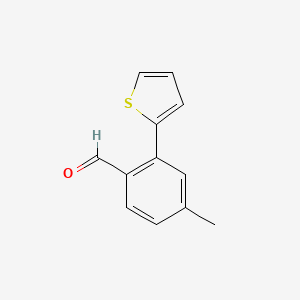

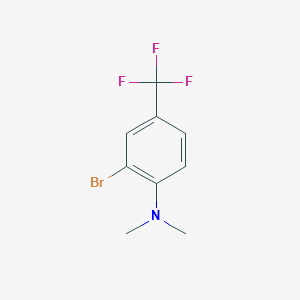
![2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1406051.png)
![N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine](/img/structure/B1406052.png)
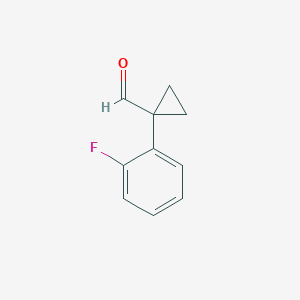
![5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine](/img/structure/B1406056.png)
![1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine](/img/structure/B1406059.png)
